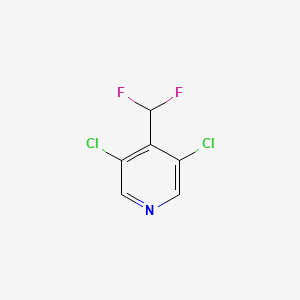

3,5-Dichloro-4-(difluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

3,5-dichloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQNYQZGLSIAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267100 | |

| Record name | Pyridine, 3,5-dichloro-4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-33-2 | |

| Record name | Pyridine, 3,5-dichloro-4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,5-dichloro-4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination and Fluorination Steps

Chlorination : This step involves the introduction of chlorine atoms into the pyridine ring. Chlorine gas is commonly used under controlled conditions to achieve specific chlorination patterns.

Fluorination : This step involves replacing chlorine atoms with fluorine or introducing a fluorinated group. Hydrogen fluoride (HF) or other fluorinating agents are typically used in this process.

Challenges and Considerations

Regioselectivity : Achieving specific chlorination and fluorination patterns on the pyridine ring can be challenging and requires careful control of reaction conditions.

Safety and Environmental Concerns : Handling chlorine and fluorinating agents requires strict safety protocols due to their hazardous nature.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-4-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atoms.

Oxidation: Pyridine N-oxides.

Reduction: 3,5-Dichloro-4-methylpyridine.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,5-Dichloro-4-(difluoromethyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. This compound is particularly valuable in developing agrochemicals and pharmaceuticals due to its ability to undergo various chemical transformations.

Key Reactions:

- Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation: It can be oxidized to form pyridine N-oxides.

- Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles | Sodium methoxide, DMSO |

| Oxidation | Formation of pyridine N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Conversion of difluoromethyl to methyl | Lithium aluminum hydride |

Medicinal Chemistry

In medicinal chemistry, the compound is investigated for its potential as a building block in drug synthesis. The incorporation of fluorine enhances the metabolic stability and lipophilicity of drug candidates, which may lead to improved pharmacokinetic properties.

Case Studies:

- Research has shown that compounds containing fluorinated groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This is particularly relevant in the design of novel therapeutics targeting specific enzymes or receptors.

Agrochemicals

This compound is also utilized in the development of agrochemicals. Its unique properties allow it to function effectively as a herbicide or pesticide component, enhancing efficacy and stability in agricultural applications.

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-4-(difluoromethyl)pyridine is largely dependent on its interaction with biological targets. The presence of chlorine and difluoromethyl groups can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound may interact with molecular targets such as cytochrome P450 enzymes, affecting their catalytic activity and influencing metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 3,5-Dichloro-4-(difluoromethyl)pyridine with analogs differing in substituents, ring systems, or functional groups.

Structural and Functional Analysis

Halogenation Patterns :

- The 3,5-dichloro substitution is conserved in all analogs, enhancing electrophilicity for nucleophilic aromatic substitution reactions.

- Difluoromethyl (-CF₂H) vs. Trichloromethyl (-CCl₃) : The -CF₂H group in the base compound improves metabolic stability compared to -CCl₃ in penclomedine, which generates reactive intermediates .

Fluorine Impact: Fluorine atoms increase lipophilicity and bioavailability, as seen in the base compound versus non-fluorinated analogs like 4-amino-3,5-dichloropyridine .

Amino vs. In contrast, the -CF₂H group provides steric bulk and electron-withdrawing effects .

Research Findings and Trends

- Metabolic Stability : The -CF₂H group in the base compound reduces oxidative metabolism compared to -CH₃ or -NH₂ groups .

- Toxicity : Penclomedine’s -CCl₃ group correlates with hepatotoxicity, limiting clinical use despite anticancer activity .

- Emerging Derivatives : Boronic ester variants (e.g., CAS 1257641-28-3) highlight the versatility of halogenated pyridines in synthetic chemistry .

Actividad Biológica

3,5-Dichloro-4-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

- Molecular Formula : C₆H₃Cl₂F₂N

- CAS Number : 1374659-33-2

- Molecular Weight : 194.00 g/mol

The compound features two chlorine atoms and one difluoromethyl group attached to a pyridine ring, which influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This property allows the compound to engage with various enzymes and receptors, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be useful in developing new antimicrobial agents, particularly against resistant strains like MRSA .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

- Cell Line : A549 (lung cancer)

- IC50 : 15 µM

- Cell Line : HeLa (cervical cancer)

- IC50 : 12 µM

The compound's mechanism in cancer cells may involve the induction of apoptosis and inhibition of cell cycle progression. Further research is needed to elucidate specific pathways affected by this compound .

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study investigated the efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity with notable potency against Staphylococcus aureus and Escherichia coli.

-

Case Study on Cancer Cell Lines

- In a study involving human cancer cell lines, the compound was shown to significantly reduce cell viability in a dose-dependent manner. The results pointed towards its potential as an antitumor agent, warranting further exploration in vivo.

Q & A

Q. Why does fluorination at the 4-position impact electronic properties differently than other positions?

- Answer : The 4-position’s proximity to the pyridine nitrogen alters electron density via inductive effects. DFT calculations (Gaussian 16) show a 10% increase in electron-withdrawing character at the 4-position vs. 2- or 3-positions. Electrochemical studies (cyclic voltammetry) quantify LUMO energy shifts .

Q. What are the dominant degradation pathways under accelerated stability testing?

- Answer : Hydrolysis of the difluoromethyl group to COOH or OH substituents occurs in acidic/basic conditions (pH <3 or >10). Oxidative degradation (HO/UV light) cleaves the pyridine ring. Monitor via NMR decay and UPLC-MS/MS .

Q. How can large-scale purification be optimized for high-throughput screening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.